molecular formula C11H23ClO2 B2875209 1-Chloro-6-(2-propoxyethoxy)hexane CAS No. 1344318-47-3

1-Chloro-6-(2-propoxyethoxy)hexane

Cat. No.: B2875209
CAS No.: 1344318-47-3
M. Wt: 222.75
InChI Key: FMQNSOOEPBBQPW-UHFFFAOYSA-N
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Description

1-Chloro-6-(2-propoxyethoxy)hexane is an organic compound with the molecular formula C11H23ClO2. It is characterized by the presence of a chloro group attached to a hexane chain, which is further substituted with a 2-propoxyethoxy group. This compound is typically a colorless liquid and is used as an intermediate in organic synthesis .

Preparation Methods

The synthesis of 1-Chloro-6-(2-propoxyethoxy)hexane involves multiple steps. One common method includes the reaction of 1-chlorohexane with 2-propoxyethanol under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards.

Chemical Reactions Analysis

1-Chloro-6-(2-propoxyethoxy)hexane undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

    Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the reagents and conditions used.

    Reduction Reactions: Reduction of the chloro group can lead to the formation of alkanes.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-6-(2-propoxyethoxy)hexane is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-6-(2-propoxyethoxy)hexane involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the 2-propoxyethoxy group can interact with hydrophobic regions of biological membranes. These interactions can influence the compound’s behavior in various chemical and biological systems .

Comparison with Similar Compounds

1-Chloro-6-(2-propoxyethoxy)hexane can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability for various applications.

Properties

IUPAC Name

1-chloro-6-(2-propoxyethoxy)hexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23ClO2/c1-2-8-13-10-11-14-9-6-4-3-5-7-12/h2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQNSOOEPBBQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCOCCCCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344318-47-3
Record name 1-chloro-6-(2-propoxyethoxy)hexane
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